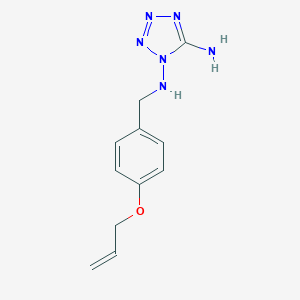![molecular formula C16H22ClNO2 B283502 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine](/img/structure/B283502.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine, also known as A-40174, is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective antagonist of the dopamine D1 receptor, which plays a crucial role in regulating the brain's reward and pleasure centers. A-40174 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine acts as a selective antagonist of the dopamine D1 receptor, which plays a crucial role in regulating the brain's reward and pleasure centers. By blocking the dopamine D1 receptor, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine reduces the rewarding effects of addictive drugs and decreases the risk of relapse in drug addiction.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has been shown to have significant effects on various biochemical and physiological processes in the brain. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in regulating the brain's reward and pleasure centers. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has also been shown to reduce the expression of certain genes involved in the development of addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D1 receptor, making it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine. One potential area of research is the development of more potent and selective dopamine D1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing and purifying N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine.
Synthesis Methods
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine can be synthesized using a multi-step process that involves the condensation of 3-chloro-4-methoxybenzaldehyde with allyl alcohol, followed by the addition of cyclopentylamine. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Scientific Research Applications
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have significant anti-addictive effects, particularly in cocaine addiction. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine has also been studied for its potential use in the treatment of schizophrenia and other psychotic disorders.
properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H22ClNO2/c1-3-8-20-16-14(17)9-12(10-15(16)19-2)11-18-13-6-4-5-7-13/h3,9-10,13,18H,1,4-8,11H2,2H3 |
InChI Key |
QDOVVRLAPUYDJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![N-[3-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B283428.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283430.png)
![2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)